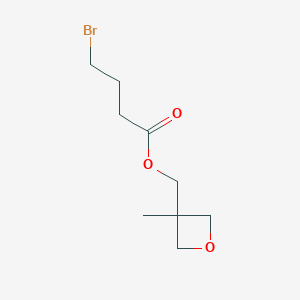
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester is an organic compound with a unique structure that combines a butanoic acid derivative with a bromine atom and an oxetane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 4-bromobutanoic acid with (3-methyl-3-oxetanyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic substitution: Formation of substituted butanoic acid esters.
Oxidation: Formation of 4-bromobutanoic acid or other oxidized products.
Reduction: Formation of (3-methyl-3-oxetanyl)methanol.
Scientific Research Applications
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations. The oxetane ring can open under certain conditions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-: A similar compound with a methyl group instead of a bromine atom.
Butanoic acid, 3-hydroxy-3-methyl-, methyl ester: Contains a hydroxy group and a methyl ester.
Methyl acetoacetate: An ester with a similar carbon backbone but different functional groups.
Properties
CAS No. |
89276-32-4 |
|---|---|
Molecular Formula |
C9H15BrO3 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl 4-bromobutanoate |
InChI |
InChI=1S/C9H15BrO3/c1-9(5-12-6-9)7-13-8(11)3-2-4-10/h2-7H2,1H3 |
InChI Key |
HNBIFGQREYPHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















